molecular formula C11H15NO B117184 (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 105086-92-8

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B117184
Key on ui cas rn: 105086-92-8
M. Wt: 177.24 g/mol
InChI Key: SIHPGAYIYYGOIP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04584293

Procedure details

First, 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (17.6 g, 0.1 mol) is dissolved in methanol (800 ml) and 1,2-dichloroethane (200 ml), then it is mixed with ammonium acetate (77 g) and sodium cyanoborohydride (5.4 g) and stirred for 2 days at laboratory temperature. The reaction mixture is adjusted to pH 2 with concentrated hydrochloric acid and the solvent is distilled off in vacuo. The residue is dissolved in ethyl acetate/water. The aqueous phase is separated off, made alkaline with 50% sodium hydroxide solution with cooling and extracted twice with methylene chloride. The extract is dried, treated with Fuller's earth/activated charcoal and concentrated by evaporation. The residue is dissolved in acetone and the hydrochloride is precipitated with ethereal hydrochloric acid. Yield: 2 g. Mp: 260°-262° C. (decomp.).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=O)[CH2:8]2.C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+].Cl>CO.ClCCCl>[NH2:20][CH:7]1[CH2:6][CH2:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:12][C:3]=2[O:2][CH3:1])[CH2:8]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
77 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
5.4 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 days at laboratory temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate/water
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract is dried
ADDITION
Type
ADDITION
Details
treated with Fuller's earth/activated charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in acetone
CUSTOM
Type
CUSTOM
Details
the hydrochloride is precipitated with ethereal hydrochloric acid

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
NC1CC2=CC=CC(=C2CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04584293

Procedure details

First, 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (17.6 g, 0.1 mol) is dissolved in methanol (800 ml) and 1,2-dichloroethane (200 ml), then it is mixed with ammonium acetate (77 g) and sodium cyanoborohydride (5.4 g) and stirred for 2 days at laboratory temperature. The reaction mixture is adjusted to pH 2 with concentrated hydrochloric acid and the solvent is distilled off in vacuo. The residue is dissolved in ethyl acetate/water. The aqueous phase is separated off, made alkaline with 50% sodium hydroxide solution with cooling and extracted twice with methylene chloride. The extract is dried, treated with Fuller's earth/activated charcoal and concentrated by evaporation. The residue is dissolved in acetone and the hydrochloride is precipitated with ethereal hydrochloric acid. Yield: 2 g. Mp: 260°-262° C. (decomp.).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=O)[CH2:8]2.C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+].Cl>CO.ClCCCl>[NH2:20][CH:7]1[CH2:6][CH2:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:12][C:3]=2[O:2][CH3:1])[CH2:8]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
77 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
5.4 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 days at laboratory temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate/water
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract is dried
ADDITION
Type
ADDITION
Details
treated with Fuller's earth/activated charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in acetone
CUSTOM
Type
CUSTOM
Details
the hydrochloride is precipitated with ethereal hydrochloric acid

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
NC1CC2=CC=CC(=C2CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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